Dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate
Description
Properties
IUPAC Name |
dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6S/c1-14-8(10)7(9(11)15-2)6-3-4-16(12,13)5-6/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWJYKARDXHPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCS(=O)(=O)C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate typically involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base, such as potassium hydroxide (KOH). The reaction is carried out in an ethanol or ethanol-DMF mixture to optimize yield and purity . The process involves the formation of a dithiocarbamate intermediate, which is then oxidized to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of solvents and reaction conditions is optimized to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to introduce additional oxygen functionalities.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of amides and esters.
Scientific Research Applications
Pharmaceutical Applications
Dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate is recognized for its role in drug development. It serves as an intermediate in the synthesis of various bioactive compounds.
Case Study: Respiratory Diseases
Research indicates that compounds derived from this compound have been studied for their therapeutic effects on respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis. These derivatives can modulate epithelial sodium channels (ENaC), which are critical in maintaining airway surface liquid homeostasis and mucociliary clearance .
Table 1: Pharmaceutical Compounds Derived from this compound
| Compound Name | Application | Mechanism |
|---|---|---|
| Compound A | COPD | ENaC modulation |
| Compound B | Cystic Fibrosis | Mucociliary clearance enhancement |
Agricultural Applications
The compound has also shown promise in agricultural chemistry, particularly in the development of agrochemicals.
Case Study: Pesticide Development
This compound has been utilized in synthesizing pesticides that target specific pests while minimizing environmental impact. Research has demonstrated its efficacy in controlling pest populations without adversely affecting beneficial insects .
Table 2: Agrochemical Products Derived from this compound
| Product Name | Target Pest | Application Method |
|---|---|---|
| Pesticide A | Aphids | Foliar spray |
| Pesticide B | Beetles | Soil application |
Chemical Synthesis Applications
In synthetic organic chemistry, this compound is valuable for constructing complex molecular architectures.
Case Study: Synthesis of Dicarbonyl Compounds
The compound can act as a precursor for various dicarbonyl compounds through reactions such as malonic ester synthesis and Claisen condensation. These reactions facilitate the formation of larger carbon frameworks necessary for drug discovery and materials science .
Table 3: Synthetic Pathways Involving this compound
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Malonic Ester Synthesis | Dicarbonyl A | 85 |
| Claisen Condensation | Dicarbonyl B | 90 |
Mechanism of Action
The mechanism of action of Dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate involves its interaction with specific molecular targets. The compound’s thiolane ring and dioxo groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate with structurally or functionally related compounds, emphasizing molecular features, physicochemical properties, and applications.
Key Comparative Insights:
Structural and Electronic Differences :
- The sulfone group in the target compound enhances polarity and oxidative stability compared to dioxolan () or dithiane () analogs. Sulfones are less prone to ring-opening reactions than dithianes, making them preferable in high-temperature or oxidative environments .
- Ester Groups : Methyl esters (target compound) are more volatile and less lipophilic than ethyl esters (), impacting their utility in drug delivery systems .
Solubility Trends: The sulfone substituent in the target compound likely increases solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to dioxolan or dithiane derivatives. notes that dithiane-containing compounds exhibit solubility in CHCl₃ and CH₂Cl₂, while sulfones may expand compatibility with aqueous-organic mixtures .
Applications :
- Sulfolane-derived compounds are widely used as solvents or intermediates in sulfonamide drug synthesis. In contrast, dioxolan-containing analogs () are more common in fragrances or agrochemicals due to their lower toxicity .
- Pyrrolopyridine-substituted malonates () are niche intermediates in oncology research, highlighting how substituent choice directs biological activity .
Synthetic Challenges :
- Sulfolane-substituted malonates require precise control of sulfone ring formation, whereas dioxolan or dithiane derivatives () involve simpler thioacetal or ketal protections. The latter are more cost-effective but less stable under acidic conditions .
Biological Activity
Dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate is a compound that exhibits notable biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique thiolane structure, which contributes to its reactivity and biological interactions. The compound can be represented by the following structural formula:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Antioxidant Activity : The presence of the dioxothiolan moiety suggests potential antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies have shown that this compound exhibits antimicrobial activity against certain bacterial strains.
Data Table: Biological Activities Summary
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits metabolic enzymes | |
| Antioxidant | Reduces oxidative stress | |
| Antimicrobial | Effective against specific bacteria |
Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry explored the enzyme inhibition properties of this compound. The compound demonstrated significant inhibition against a target enzyme involved in lipid metabolism, suggesting its potential use in managing metabolic disorders.
Study 2: Antioxidant Activity
In a laboratory setting, this compound was evaluated for its antioxidant capacity using various assays. Results indicated that the compound effectively scavenged free radicals and reduced lipid peroxidation in cell cultures, supporting its role as a potential therapeutic agent in oxidative stress-related diseases.
Study 3: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited a broad spectrum of antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.
Q & A
Basic Research Questions
Q. How can researchers optimize reaction conditions for synthesizing dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate?
- Methodological Answer : Use factorial design to systematically vary parameters (e.g., temperature, solvent, catalyst loading) and analyze their effects on yield and purity. For example, pre-experimental screening with a fractional factorial design can identify critical variables, followed by response surface methodology (RSM) for optimization . Monitor reaction progress via TLC or HPLC, as demonstrated in naphthol-derived syntheses .
Q. What analytical techniques are recommended for characterizing impurities in this compound?
- Methodological Answer : Combine HPLC-MS for structural elucidation of byproducts and GC-MS for volatile impurities. Cross-validate with NMR (e.g., H, C, DEPT-135) to confirm stereochemical purity. Reference acceptance criteria from pharmacopeial standards (e.g., USP) for impurity profiling .
Q. How can computational tools aid in initial reaction pathway predictions?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Tools like COMSOL Multiphysics or Gaussian can simulate energy barriers and predict feasible pathways, reducing trial-and-error experimentation .
Advanced Research Questions
Q. How to resolve contradictions between theoretical predictions and experimental outcomes in the compound’s reactivity?
- Methodological Answer : Perform post-hoc analysis using multiscale modeling (e.g., QM/MM) to reconcile discrepancies. Validate computational assumptions (e.g., solvent effects, implicit vs. explicit solvation models) against experimental kinetics data. Iteratively refine theoretical models via feedback loops, as proposed by ICReDD’s reaction design framework .
Q. What strategies improve selectivity in functionalizing the dioxothiolane moiety?
- Methodological Answer : Use steric and electronic control via protective group chemistry (e.g., orthogonal protection of the propanedioate ester). For example, selective oxidation or nucleophilic substitution at the thiolan-3-yl position can be guided by Hammett parameters and monitored via in-situ FTIR .
Q. How to design a reactor system for scaled-up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Implement continuous-flow reactors with immobilized catalysts to enhance mass transfer and reduce racemization. Use process analytical technology (PAT) for real-time monitoring, such as inline Raman spectroscopy, to adjust residence time and temperature dynamically .
Q. What methodologies address data reproducibility challenges in heterogeneous catalysis studies involving this compound?
- Methodological Answer : Standardize catalyst characterization (e.g., BET surface area, XRD crystallinity) and document batch-specific variables (e.g., moisture content, pretreatment protocols). Employ robust statistical frameworks like Bayesian inference to quantify uncertainty in kinetic data .
Data Management and Validation
Q. How to ensure data integrity in collaborative studies on this compound’s environmental fate?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles with blockchain-secured metadata. Use encrypted ELNs (Electronic Lab Notebooks) and version-controlled repositories (e.g, GitLab for chemical data) to track revisions and prevent data breaches .
Q. What statistical methods are suitable for analyzing non-linear kinetics in degradation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
